N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide and related compounds involves the reaction of isothiocyanatobenzene derivatives with hydrazine hydrate to form hydrazinecarbothioamide intermediates. These intermediates can then undergo condensation with various aromatic aldehydes to yield a range of arylidene-hydrazinyl-thiazolines and their precursors . Additionally, the reaction of N-substituted alkenylidene hydrazinecarbothioamides with tetracyanoethylene (TCNE) in anhydrous THF at room temperature leads to the formation of stereoselective 1,3-thiazole compounds without the need for a catalyst . The synthesis of these compounds is characterized by spectroscopic methods, including mass spectrometry, to confirm their structures .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often confirmed using single-crystal X-ray diffraction analysis. This technique allows for the determination of the crystal and molecular structure, providing insights into the conformation and configuration of the molecules . Density functional theory (DFT) studies, including calculations of molecular geometry and vibrational frequencies, are also employed to explain the stability and geometry of these compounds . The use of various NMR techniques, such as COSY and HSQC, further aids in the complete structural assignment of the compounds .

Chemical Reactions Analysis

Hydrazinecarbothioamides exhibit reactivity that leads to the formation of various heterocyclic rings. For instance, the reaction with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate can yield a variety of heterocyclic compounds, such as pyrazole and triazole derivatives . The reaction pathways and intermediates are often studied using different spectral techniques, including IR, NMR, and MS, to fully characterize the products .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are determined through a combination of elemental analysis, FT-IR, NMR, UV-Vis spectra, and thermal analyses . The electronic spectra and magnetic measurements can reveal the geometry of metal complexes, such as the octahedral structure of a nickel(II) complex with a hydrazinecarbothioamide ligand . Additionally, the cytotoxic effects of these compounds are evaluated using cell culture studies, which can indicate potential biological activities .

科学研究应用

Antitumor Properties and Chemotherapy Applications

A study by Hussein et al. (2015) synthesized dioxomolybdenum(VI) complexes with N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide derivatives. These complexes were found to bind with calf thymus DNA and exhibited significant cytotoxicity against the HCT 116 human colorectal cell line, outperforming the standard drug 5-fluorouracil. This suggests their potential use in chemotherapy.

Corrosion Inhibition

Prakashaiah et al. (2018) investigated thiosemicarbazone derivatives, including compounds similar to N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide, for their corrosion inhibition properties on aluminum alloy in saline environments. The study Prakashaiah et al. (2018) revealed that these compounds effectively form a protective layer on the alloy surface, offering a promising approach for corrosion protection.

Bioimaging and Intracellular Detection

Patil et al. (2018) synthesized a fluorescent chemosensor based on monoterpenoid derivatives for selective detection of Zn2+ and Mg2+ ions. The study Patil et al. (2018) demonstrated that this receptor shows fluorescence enhancement upon binding with the ions, making it suitable for bioimaging and monitoring intracellular ion concentrations.

安全和危害

未来方向

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide holds immense potential in scientific research1. Its unique properties allow for diverse applications, ranging from drug development to catalysis1. Future research could explore these applications further and uncover new uses for this compound.

Please note that this analysis is based on the available online resources and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to relevant scientific literature and databases.

属性

IUPAC Name |

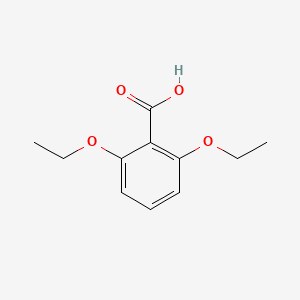

1-[(3-hydroxybenzoyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-2-6-12-11(17)14-13-10(16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16)(H2,12,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHNQIHXNNSFLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(3-hydroxybenzoyl)hydrazinecarbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)

![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)

![2-pyridinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1306813.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B1306817.png)

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)